molecular formula C26H47BrN2O2S B1421438 N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide CAS No. 1235441-80-1

N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide

Cat. No. B1421438
M. Wt: 531.6 g/mol
InChI Key: QGMVOKYJYSCICP-UHFFFAOYSA-N
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Description

N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide is a useful research compound. Its molecular formula is C26H47BrN2O2S and its molecular weight is 531.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural similarities have been synthesized and characterized for their potential in various chemical reactions and material science applications. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine has been highlighted for its role in [2 + 2] cycloadditions to ketenes, demonstrating its utility in organic synthesis to provide β-lactams in a single step (Palomo et al., 1997).

Chemical Properties and Reactivity

  • The amination, acetamidation, and amidation of substituted aromatic carbamates have been studied, illustrating the reactivity of similar compounds under certain conditions, which could inform the reactivity of the chemical in polyphosphoric acid (PPA) (Velikorodov et al., 2020).

Surface Chemistry Applications

  • Research into the adsorption of novel alkylaminoamide sugar surfactants at tailor-made surfaces, including those related in structure to the query compound, suggests potential applications in surface chemistry and materials science (Oskarsson et al., 2007).

Potential Anticancer Activity

  • The synthesis, characterization, and anticancer activity of metal ion complexes derived from compounds structurally similar to the query, indicating potential research interest in exploring anticancer applications (Ghani & Alabdali, 2022).

Urease Inhibition

  • Nickel(II), zinc(II), and cobalt(II) complexes with hydroxy-rich Schiff bases, related structurally to the compound , have been synthesized and shown to exhibit urease inhibitory activities, suggesting potential for applications in combating diseases caused by urease-producing pathogens (Lu et al., 2012).

properties

IUPAC Name

dodecyl N-(3-ethoxypropyl)-N'-[(4-methoxyphenyl)methyl]carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O2S.BrH/c1-4-6-7-8-9-10-11-12-13-14-22-31-26(27-20-15-21-30-5-2)28-23-24-16-18-25(29-3)19-17-24;/h16-19H,4-15,20-23H2,1-3H3,(H,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMVOKYJYSCICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NCC1=CC=C(C=C1)OC)NCCCOCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide

CAS RN

1235441-80-1
Record name Carbamimidothioic acid, N′-(3-ethoxypropyl)-N-[(4-methoxyphenyl)methyl]-, dodecyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide
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N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide
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N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide
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N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide
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N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide
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N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide

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